4-Chloroacridin-9(10H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-10-6-3-5-9-12(10)15-11-7-2-1-4-8(11)13(9)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFRCVRJLUPLIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346813 | |
| Record name | ZINC04755235 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69220-40-2 | |
| Record name | ZINC04755235 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Chloroacridin 9 10h One and Its Analogues
Classical and Contemporary Synthesis Approaches to Acridin-9(10H)-one Derivatives
The construction of the acridin-9(10H)-one (often called acridone) scaffold is a critical first step. Several key strategies have been developed for this purpose.
Cyclization Reactions in Acridin-9(10H)-one Synthesis
The most direct and widely used method for forming the acridone (B373769) ring system is the intramolecular cyclization of an N-phenylanthranilic acid intermediate. This reaction is typically an acid-catalyzed electrophilic substitution. Concentrated sulfuric acid is a common reagent for this transformation, where the carboxylic acid group of the anthranilic acid moiety is activated and attacks the adjacent phenyl ring, leading to the elimination of water and the formation of the tricyclic acridone structure. orgsyn.org The process involves heating a solution of the N-phenylanthranilic acid in concentrated sulfuric acid on a water bath for several hours. orgsyn.org Other acidic reagents such as polyphosphoric acid (PPA), phosphorus pentoxide (P2O5), and phosphorus oxychloride (POCl3) have also been employed to effect this cyclization. juniperpublishers.com
Ullmann Condensation and Subsequent Cyclization Protocols
The necessary N-phenylanthranilic acid precursors for the cyclization reaction are most frequently synthesized via the Ullmann condensation. wikipedia.orgsynarchive.com This copper-catalyzed cross-coupling reaction joins an aniline (B41778) derivative with an ortho-halobenzoic acid. wikipedia.orgpharmaguideline.com
A typical procedure involves refluxing an aniline with an o-chlorobenzoic acid in the presence of a base, such as potassium carbonate, and a copper catalyst (e.g., copper powder or copper oxide). orgsyn.orgchemspider.comresearchgate.net The reaction is often carried out in a high-boiling solvent like isoamyl alcohol or dimethylformamide (DMF). chemspider.come-journals.in Once the Ullmann condensation is complete and the N-phenylanthranilic acid is isolated, it is then subjected to the acid-catalyzed cyclization described previously to yield the final acridone derivative. orgsyn.org This two-step sequence represents the most classical and versatile approach to substituted acridones.
Reactions Involving Isatoic Anhydrides for Acridin-9(10H)-one Formation
Isatoic anhydride (B1165640), a derivative of anthranilic acid, serves as a valuable starting material in heterocyclic synthesis. It can be used to generate anthranilic acid derivatives through ring-opening reactions with various nucleophiles. nih.govresearchgate.net For instance, the reaction of isatoic anhydride with amines leads to the formation of 2-aminobenzamides. ursinus.edu While not a direct route to acridones, isatoic anhydride can be a precursor to the key N-phenylanthranilic acid intermediate. A multi-component reaction involving isatoic anhydride, an aniline, and an aldehyde can produce quinazolinone derivatives, showcasing the versatility of this starting material in building related heterocyclic systems. researchgate.net More complex pathways could involve the initial formation of an anthranilate ester from isatoic anhydride followed by an Ullmann-type coupling with an aryl halide and subsequent cyclization.
Microwave-Assisted Synthetic Routes for Acridone Analogues
To overcome the often harsh conditions and long reaction times of classical methods, microwave-assisted synthesis has emerged as a powerful tool. ijnrd.orgrsc.org This technique can dramatically accelerate reaction rates, increase yields, and lead to cleaner products. ijnrd.orgajrconline.orgasianjpr.com Both the Ullmann condensation to form the N-phenylanthranilic acid and the subsequent acid-catalyzed cyclization can be performed under microwave irradiation. nih.gov
Microwave heating offers a significant reduction in reaction time compared to conventional heating methods, often reducing processes that take hours to mere minutes. ijnrd.orgasianjpr.com For example, a PTSA-catalyzed cyclization of N-phenylanthranilic acids can be efficiently carried out under microwave irradiation. This green chemistry approach is often more energy-efficient and can sometimes be performed with less or no solvent, further enhancing its environmental credentials. rsc.orgasianjpr.com
| Reaction Type | Conventional Method Time | Microwave Method Time | Yield Improvement with Microwave |
|---|---|---|---|
| Hydrolysis of Benzyl Chloride | ~35 minutes | 3 minutes | Not specified, but faster |
| Hydrolysis of Benzamide | 1 hour | 7 minutes | Yield of 99% reported |
| Synthesis of Aspirin | Not specified | Not specified | Yield increased from 85% to 97% |
| Synthesis of Fluorescein | 10 hours | 35 minutes | Not specified, but significantly faster |
Data compiled from various sources illustrating the general advantages of microwave synthesis. ijnrd.orgajrconline.orgasianjpr.comjaveriana.edu.co
Regioselective Chlorination Strategies for Acridin-9(10H)-one Derivatives
The synthesis of specifically substituted chloroacridinones, such as 4-chloroacridin-9(10H)-one, does not typically involve the direct chlorination of the parent acridone ring. Such a reaction would likely lead to a mixture of isomers that are difficult to separate. Instead, regioselectivity is controlled by employing appropriately substituted starting materials in the classical synthesis pathways described above.
Approaches to Chloroacridin-9(10H)-one Isomers (e.g., 2-Chloro, 3-Chloro, 4-Chloro)
The formation of a specific chloroacridin-9(10H)-one isomer is dictated by the substitution pattern of the aniline and/or the o-chlorobenzoic acid used in the initial Ullmann condensation.
Synthesis of 2-Chloroacridin-9(10H)-one : To obtain the 2-chloro isomer, the Ullmann condensation is performed between o-chlorobenzoic acid and 4-chloroaniline . The resulting intermediate, N-(4-chlorophenyl)anthranilic acid, upon acid-catalyzed cyclization, yields 2-chloroacridin-9(10H)-one. nih.gov
Synthesis of 3-Chloroacridin-9(10H)-one : The synthesis of this isomer would analogously start with o-chlorobenzoic acid and 3-chloroaniline . The subsequent cyclization of the N-(3-chlorophenyl)anthranilic acid intermediate can potentially lead to a mixture of 1-chloro and 3-chloroacridin-9(10H)-one. However, the cyclization often favors one isomer, or specific reaction conditions can be optimized to enhance the yield of the desired 3-chloro product.
Synthesis of this compound : The target compound, this compound, is synthesized using a similar bottom-up approach. The key precursor is N-(2-chlorophenyl)anthranilic acid . This intermediate is formed via an Ullmann condensation between anthranilic acid and 1,2-dichlorobenzene or o-bromochlorobenzene . The subsequent intramolecular cyclization of N-(2-chlorophenyl)anthranilic acid, typically with polyphosphoric acid or sulfuric acid, yields this compound.
| Target Isomer | Benzoic Acid Derivative | Aniline Derivative | Resulting Intermediate |
|---|---|---|---|
| 2-Chloroacridin-9(10H)-one | o-Chlorobenzoic acid | 4-Chloroaniline | N-(4-Chlorophenyl)anthranilic acid |
| 3-Chloroacridin-9(10H)-one | o-Chlorobenzoic acid | 3-Chloroaniline | N-(3-Chlorophenyl)anthranilic acid |
| This compound | Anthranilic acid | 1,2-Dichlorobenzene | N-(2-Chlorophenyl)anthranilic acid |
Challenges in Achieving Positional Selectivity for Halogenation
Achieving positional selectivity during the halogenation of the acridin-9(10H)-one core presents a significant synthetic challenge. The regiochemical outcome of electrophilic aromatic substitution is governed by a combination of electronic and steric effects of the substituents already present on the aromatic rings.
The acridone system is an electron-rich heterocycle, making it susceptible to electrophilic attack. The directing influence of the carbonyl group and the nitrogen heteroatom, along with any other substituents, dictates the position of halogenation. Early studies on the sulfonation of acridone, another electrophilic aromatic substitution, demonstrated that substitution predominantly occurs at the 2-position, with the 4-substituted isomer being a minor product. mdpi.com This preference is attributed to the resonance stabilization provided by the carbonyl group. mdpi.com
However, the introduction of a substituent, such as the chloro group in this compound, further complicates the regioselectivity of subsequent halogenations. The interplay between the directing effects of the existing chloro group, the carbonyl function, and the heterocyclic nitrogen atom can lead to a mixture of products, making the isolation of a specific isomer difficult.
Key challenges in achieving positional selectivity include:
Competing Directing Effects: The existing substituents on the acridone ring can have conflicting directing effects, leading to a lack of selectivity.
Steric Hindrance: The steric bulk of both the substrate and the halogenating agent can influence the accessibility of different positions on the aromatic ring. For instance, bulky substituents may hinder attack at the ortho positions. nih.gov
Reaction Conditions: The choice of halogenating agent, solvent, and temperature can significantly impact the regiochemical outcome of the reaction. Milder conditions and the use of specific reagents like chlorosulfonic acid or a pyridine-SO3 complex have been shown to offer greater control over regioselectivity in related systems. mdpi.com
Overcoming these challenges often requires a careful selection of starting materials with appropriate activating or deactivating groups, optimization of reaction conditions, and potentially the use of protecting group strategies to block certain positions from electrophilic attack.
Derivatization at the Acridin-9(10H)-one Nucleus
The this compound scaffold offers multiple sites for derivatization, allowing for the synthesis of a diverse library of compounds with varied physicochemical and biological properties.
The nitrogen atom at the 10-position of the acridin-9(10H)-one nucleus is a common site for functionalization, particularly through N-alkylation. This modification can significantly impact the solubility, electronic properties, and biological activity of the resulting compounds.
The N-alkylation of acridones is typically achieved by reacting the parent acridone with an appropriate alkylating agent in the presence of a base. Common alkylating agents include alkyl halides (e.g., n-bromopropane, n-bromobutane) and other electrophiles. nih.gov The choice of solvent and base is crucial for the success of the reaction. Aprotic polar solvents like dimethylformamide (DMF) are often employed. nih.gov Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be used to facilitate the reaction between the acridone, which is in the organic phase, and the base in the aqueous phase. researchgate.net
A variety of substituents can be introduced at the 10-position, ranging from simple alkyl chains to more complex moieties designed to interact with specific biological targets. For example, acridone derivatives with alkyl side chains terminating in a tertiary amine group have been synthesized and evaluated for their biological activity. researchgate.net
| Reactant | Alkylating Agent | Base/Catalyst | Solvent | Product | Yield |
|---|---|---|---|---|---|
| Acridone-2-carboxylic acid | n-bromopropane | - | DMF | N¹⁰-propyl-acridone-2-carboxylic acid | Good |
| Acridone-2-carboxylic acid | n-bromobutane | - | DMF | N¹⁰-butyl-acridone-2-carboxylic acid | Good |
| 4-methylacridone | N¹⁰-chloropropyl | K₂CO₃ | Acetonitrile | N¹⁰-(secondary amine)-propyl-4-methylacridone | - |
| 4-methylacridone | N¹⁰-chlorobutyl | K₂CO₃ | Acetonitrile | N¹⁰-(secondary amine)-butyl-4-methylacridone | - |
Electrophilic substitution reactions on the acridone nucleus generally favor the 2- and 7-positions. This is due to the electronic influence of the heterocyclic framework. The nitration of pyrido[2,3,4-kl]acridines, for instance, has been shown to occur at positions on the peripheral rings, demonstrating the accessibility of these sites to electrophilic attack. nih.gov
The sulfonation of acridone provides a clear example of this regioselectivity, yielding acridone-2-sulfonic acid as the major product. mdpi.com The degree of substitution at these positions can often be controlled by adjusting the reaction conditions, such as the stoichiometry of the electrophile and the temperature. mdpi.com For example, in the sulfonation of acridone, mild conditions favor mono- and disubstitution, while harsher conditions lead to higher degrees of sulfonation. mdpi.com
Functionalization at the 2 and 7-positions allows for the introduction of a wide range of substituents, which can be used to modulate the electronic properties of the molecule, for applications in materials science (e.g., as fluorescent dyes or photosensitizers), or to introduce functionalities that can interact with biological targets. mdpi.com
The 9-position of the acridine (B1665455) ring system is highly susceptible to nucleophilic attack, particularly when a good leaving group, such as a chlorine atom, is present. The precursor to this compound is 4,9-dichloroacridine, which can be selectively hydrolyzed at the 9-position to yield the target acridone. The remaining chloro group at the 4-position is less reactive towards nucleophilic substitution under these conditions.
However, the chlorine atom at the 9-position of 9-chloroacridine (B74977) derivatives is readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of acridine chemistry, enabling the synthesis of a vast number of derivatives with diverse functionalities. Common nucleophiles include amines, azides, and thiols.
For example, 9-azidoacridine (B1194597) can be prepared by the nucleophilic substitution of 9-chloroacridine with sodium azide. nih.gov Similarly, various amino-substituted acridines can be synthesized by reacting 9-chloroacridine with the corresponding amines. researchgate.netlibretexts.org
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| 9-chloroacridine | Sodium azide | 9-azidoacridine | nih.gov |
| 9-chloroacridine | Amino(hydrazine, thioxo)-1,2,4-triazines | 9-[amino(hydrazine, thioxo)-1,2,4-triazinyl]acridines | researchgate.net |
| 9-chloroacridine | Ammonia/Amines | 9-aminoacridines | libretexts.org |
This facile displacement of the 9-chloro substituent provides a powerful tool for the late-stage functionalization of the acridine scaffold, allowing for the introduction of diverse chemical groups to fine-tune the properties of the final molecule.
Mechanistic Investigations of Acridin-9(10H)-one Formation and Reactivity
Understanding the reaction mechanisms involved in the formation and subsequent reactions of acridin-9(10H)-ones is crucial for optimizing synthetic routes and predicting the behavior of these compounds.
The formation of acridin-9(10H)-one derivatives often proceeds through the hydrolysis or solvolysis of a 9-chloroacridine intermediate. The hydrolysis of 9-chloroacridine is a well-studied reaction that is sensitive to pH. Kinetic studies have shown that the reaction can follow pseudo-first-order kinetics.
The mechanism of solvolysis is influenced by the solvent. In aqueous ethanol, the solvolysis of related amine-trichloroborane adducts is first-order in the complex. nih.gov The rate of solvolysis is also affected by the polarity of the solvent, with polar protic solvents generally favoring SN1-type reactions by stabilizing the carbocation intermediate. libretexts.orglibretexts.org
The hydrolysis of 9-chloroacridine can be considered a solvolysis reaction where water acts as the nucleophile. The reaction is thought to proceed through a mechanism involving the protonated form of 9-chloroacridine as an intermediate. The rate of this reaction is dependent on the pH, with lower pH values (more protonated 9-chloroacridine) leading to a slower reaction rate.
| Solvent System | Reaction Order | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Aqueous Ethanol | First-order | Dependent on complex concentration | nih.gov |
| Polar Protic Solvents | - | Stabilization of carbocation intermediate | libretexts.orglibretexts.org |
The study of these mechanisms provides valuable insights into the factors that control the formation of the acridin-9(10H)-one core and can be used to optimize the synthesis of this compound and its derivatives.
Role of Intermediates and Reaction Conditions
The synthesis of this compound and its analogues is a multi-step process where the judicious selection of intermediates and the precise control of reaction conditions are paramount for achieving high yields and purity. The predominant synthetic pathway involves two critical stages: the formation of a substituted N-arylanthranilic acid intermediate, followed by an intramolecular cyclization to construct the characteristic tricyclic acridone framework. The conditions employed in each stage directly influence the reaction's success and the substitution pattern of the final product.
Formation of N-arylanthranilic Acid Intermediates
The cornerstone intermediate for acridone synthesis is N-phenylanthranilic acid or its substituted derivatives. The formation of this intermediate is typically accomplished through an Ullmann condensation reaction. This copper-promoted cross-coupling reaction involves the amination of an aryl halide, specifically the coupling of an o-halobenzoic acid with an appropriately substituted aniline. orgsyn.orgwikipedia.orgorganic-chemistry.org For the synthesis of a chloro-substituted acridone like this compound, this would involve reacting a chlorinated aniline with an o-chlorobenzoic acid, or vice-versa.
The reaction conditions for this Ullmann condensation are critical:
Catalyst: The reaction is traditionally catalyzed by copper, which can be introduced as copper powder or a copper salt, such as copper(I) oxide or copper sulfate. orgsyn.orgwikipedia.orgptfarm.pl The copper(I) species is considered the active catalyst, facilitating the nucleophilic aromatic substitution. organic-chemistry.org
Base: A base is required to deprotonate the aniline and facilitate the condensation. Anhydrous potassium carbonate is commonly used for this purpose. orgsyn.orgptfarm.pl
Solvent and Temperature: Ullmann-type reactions traditionally necessitate high temperatures, often in excess of 210°C, and are conducted in high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.orgjuniperpublishers.com In many preparations, an excess of the reacting aniline can also serve as the solvent, with the mixture being heated under reflux for several hours. orgsyn.orgptfarm.pl
Recent advancements have explored more efficient methods, such as using ultrasound irradiation in water as a solvent, which has been shown to produce N-phenylanthranilic acids in good yields with significantly shorter reaction times. lookchem.com
| Aryl Halide | Amine | Catalyst | Base | Solvent | Conditions | Intermediate Product |
|---|---|---|---|---|---|---|
| o-Chlorobenzoic acid | Aniline | Copper oxide | Anhydrous Potassium Carbonate | Excess Aniline | Reflux, 2-5 hours | N-Phenylanthranilic acid |
| 2-Chlorobenzoic acid | 4-Aminobenzoic acid | Copper oxide | Not specified | Not specified | Reflux | Diphenylamine-2,4'-dicarboxylic acid |
| o-Chlorobenzoic acid | p-Amino acetophenone | Copper powder | Potassium Carbonate | DMF | Reflux, 3 hours at 110-120°C | 2-(4-Acetylphenylamino)benzoic acid |
Intramolecular Cyclization to form the Acridone Ring
The second crucial step is the intramolecular cyclization of the N-arylanthranilic acid intermediate. This reaction is an electrophilic aromatic substitution, where the carboxylic acid group is activated and attacks the adjacent phenyl ring, leading to the formation of the tricyclic acridone system with the elimination of water.
The conditions for this ring-closure reaction are determinative of the final product yield:
Cyclizing Agent: Strong acids are the most common reagents for promoting this cyclization. Concentrated sulfuric acid is widely used, acting as both a catalyst and a dehydrating agent. orgsyn.orgptfarm.pl The N-phenylanthranilic acid is dissolved in the acid and heated, causing ring closure. orgsyn.org Polyphosphoric acid (PPA) is another effective acylating agent for this transformation. juniperpublishers.comscribd.com Alternatively, reagents like phosphorus oxychloride (POCl₃) can be used, which converts the intermediate into 9-chloroacridine directly. scribd.comorgsyn.orgresearchgate.net
Temperature and Time: The reaction typically requires heating for several hours to ensure complete cyclization. For instance, when using concentrated sulfuric acid, heating on a boiling water bath for four hours is a common procedure. orgsyn.org
Work-up: The reaction is usually quenched by carefully pouring the acidic mixture into a large volume of boiling water, which causes the water-insoluble acridone product to precipitate. orgsyn.org The crude product can then be purified by washing with a basic solution, such as sodium carbonate, to remove any unreacted acidic starting material. orgsyn.org
Modern approaches have utilized microwave-assisted synthesis for this cyclization step. Heating in a focused microwave oven at temperatures up to 250°C in a solvent like DMF can dramatically shorten reaction times to around 90 minutes and provide high yields of the acridone product. nih.govsemanticscholar.org
| Intermediate | Cyclizing Agent/Catalyst | Solvent | Conditions | Product |
|---|---|---|---|---|
| N-Phenylanthranilic acid | Concentrated Sulfuric Acid | None (H₂SO₄ is solvent) | Heating on boiling water bath, 4 hours | Acridon-9(10H)-one |
| 2-(4-Acetylphenylamino)benzoic acid | Polyphosphoric acid (PPA) | None (PPA is solvent) | Reflux, 1 hour at 100°C | 2-Acetylacridin-9(10H)-one |
| N-Phenylanthranilic acid | Phosphorus Oxychloride (POCl₃) | None (POCl₃ is solvent) | Heat to 135-140°C, 2 hours | 9-Chloroacridine |
| Ethyl 4''-methoxy-5'-(phenylamino)-[1,1':3',1''-terphenyl]-4''-carboxylate | Thermal (Microwave) | Dimethylformamide (DMF) | Microwave irradiation, 250°C, 90 minutes | 1,3-Diaryl-1,2-dihydroacridin-9(10H)-one |
Molecular Mechanisms of Action and Biological Target Interactions of 4 Chloroacridin 9 10h One Derivatives
DNA Intercalation and Binding Properties
The primary mode of interaction for many acridine (B1665455) derivatives with DNA is through intercalation, a process where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. This interaction is predominantly stabilized by non-covalent forces, most notably π-π stacking interactions between the acridine chromophore and the DNA nucleobases.
Influence of Chloro-Substitution on DNA Affinity and Stability of DNA-Compound Complexes
The presence of a chloro substituent at the 4-position of the acridin-9(10H)-one ring system is expected to modulate its electronic properties and, consequently, its DNA binding affinity. Chlorine is an electron-withdrawing group, which can influence the electron density of the acridine ring. This alteration in electron distribution can affect the strength of the π-π stacking interactions with the DNA bases. While the precise impact of a 4-chloro group on DNA affinity is not extensively documented for this specific isomer, studies on other chloro-substituted acridines suggest that the position and nature of substituents can significantly impact biological activity. For some acridine derivatives, the introduction of a chloro group has been associated with potent biological activity, which is often linked to their ability to interact with DNA. The stability of the resulting DNA-compound complex is a key determinant of the biological efficacy of such intercalating agents.
Topoisomerase Enzyme Inhibition (Topoisomerase I and IIα)
DNA topoisomerases are essential enzymes that regulate the topological state of DNA during various cellular processes, including replication, transcription, and recombination. They function by creating transient breaks in the DNA backbone, allowing for the passage of DNA strands to relieve supercoiling, and then resealing the breaks. Acridine derivatives have been widely studied as inhibitors of both type I and type II topoisomerases.
Dual Topoisomerase Inhibition Potential
Several acridine derivatives have demonstrated the ability to inhibit both topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα), making them dual inhibitors. This dual-targeting capability is a desirable feature in the development of anticancer agents as it can potentially lead to a broader spectrum of activity and overcome resistance mechanisms associated with the alteration of a single target. The planar acridine core is crucial for this inhibitory activity, as it allows the compound to intercalate into the DNA at the site of enzyme action. While direct evidence for the dual inhibitory activity of 4-Chloroacridin-9(10H)-one is not extensively reported, the known pharmacology of the acridine scaffold strongly suggests this potential.
| Acridine Derivative Class | Topoisomerase I Inhibition | Topoisomerase IIα Inhibition | Reference Findings |
| General Acridines | Yes | Yes | Acridine derivatives are well-documented inhibitors of both enzyme classes. nih.govnih.gov |
| Substituted Acridines | Yes | Yes | Modifications to the acridine ring, including the addition of side chains, can modulate the inhibitory potency against both topoisomerases. nih.gov |
Mechanistic Insights into Enzyme-Compound Interactions and Cleavable Complex Formation
The primary mechanism by which acridine derivatives inhibit topoisomerases is through the stabilization of the "cleavable complex". This is a transient intermediate in the enzyme's catalytic cycle where the topoisomerase is covalently bound to the DNA backbone through a phosphotyrosine linkage. Topoisomerase I creates a single-strand break, while topoisomerase II creates a double-strand break. Acridine derivatives intercalate into the DNA at or near the site of cleavage, trapping this cleavable complex. The stabilization of this complex prevents the re-ligation of the DNA strands, leading to the accumulation of DNA strand breaks. These persistent breaks can trigger cell cycle arrest and apoptosis. The interaction is thus not a direct inhibition of the enzyme's catalytic activity but rather the poisoning of the reaction, converting the essential enzyme into a cellular toxin.
Telomerase Inhibition Mechanisms
Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most normal somatic cells, telomerase activity is low or absent, leading to telomere shortening with each cell division, which acts as a mitotic clock. In contrast, the majority of cancer cells exhibit reactivated telomerase, allowing them to overcome this replicative senescence and achieve cellular immortality. This makes telomerase an attractive target for anticancer drug development.
Acridine derivatives have been identified as potent telomerase inhibitors. The mechanism of inhibition is primarily attributed to their ability to bind to and stabilize G-quadruplex structures. The guanine-rich sequences of telomeric DNA can fold into these four-stranded secondary structures. The planar aromatic surface of the acridine ring system allows it to stack on the terminal G-quartets of the G-quadruplex, effectively capping and stabilizing this structure. This stabilization prevents the telomerase enzyme from accessing the 3' overhang of the telomere, thereby inhibiting its function. The chloro-substitution on the acridinone (B8587238) core could potentially enhance this interaction by modifying the electronic and steric properties of the molecule, leading to a more stable G-quadruplex-ligand complex.
| Compound Class | Mechanism of Telomerase Inhibition | Key Structural Feature |
| Acridine Derivatives | Stabilization of G-quadruplex structures in telomeric DNA | Planar aromatic ring system |
Interactions with Other Biological Macromolecules
Protein Binding, e.g., Human Serum Albumin (HSA) Interactions
Human Serum Albumin (HSA) is a major transport protein in the blood, and its interaction with therapeutic agents can significantly influence their bioavailability and disposition. Acridine derivatives have been shown to bind to HSA, primarily at Sudlow's site I, which is also the binding site for warfarin. This binding is often characterized by a static quenching mechanism, indicating the formation of a ground-state complex between the acridine derivative and HSA.
Spectroscopic studies, particularly fluorescence quenching, have been instrumental in characterizing these interactions. The intrinsic fluorescence of HSA, largely due to its tryptophan residues (specifically Trp-214 located in subdomain IIA), is quenched upon the binding of acridine derivatives. This quenching is concentration-dependent and is often accompanied by a blue shift in the emission maximum, suggesting that the binding event occurs in a more hydrophobic environment around the tryptophan residue. nih.gov
The binding constants (K_b) for these interactions are typically in the range of 10³ to 10⁵ M⁻¹, indicating a moderate to strong binding affinity. nih.govresearchgate.net The thermodynamic parameters of these interactions, such as enthalpy (ΔH°) and entropy (ΔS°) changes, often suggest that van der Waals forces and hydrogen bonding are the primary drivers of the binding process. researchgate.net
Table 1: HSA Binding Parameters for Acridine Derivatives
| Derivative Type | Binding Constant (K_b) (M⁻¹) | Quenching Constant (K_sv) (M⁻¹) | Predominant Binding Forces |
| Acridine N-acylhydrazones | 2.54 x 10³ - 3.18 x 10³ | 2.26 | Van der Waals, Hydrogen Bonding |
| 3,6,9-trisubstituted acridines | 4.46 x 10⁴ - 6.73 x 10⁴ | > 2.0 x 10¹⁰ | Not specified |
| General Acridine | 1.54 x 10⁵ | Not specified | Hydrogen Bonding |
This table presents a summary of binding parameters for different acridine derivatives with Human Serum Albumin (HSA), compiled from various spectroscopic studies.
Enzyme Targets Beyond Topoisomerases (e.g., Protein Kinases, UGT1A10)
The biological activity of acridin-9(10H)-one derivatives is not limited to their interaction with topoisomerases. They have been found to target other critical cellular enzymes, including protein kinases and UDP-glucuronosyltransferases (UGTs).
Protein Kinases:
Certain acridine and acridone (B373769) derivatives have demonstrated inhibitory activity against specific protein kinases, which are key regulators of cellular signaling pathways. For instance, some aminoacridines have been shown to be potent inhibitors of Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through phosphorylation. nih.gov The inhibition of PKC by these compounds appears to be competitive with respect to the lipid cofactors phosphatidylserine (B164497) and diacylglycerol, suggesting an interaction with the regulatory domain of the enzyme. nih.gov
More recently, derivatives of 2-methylacridone have been identified as potent inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4). acs.orgacs.org Molecular modeling studies suggest that these derivatives bind to the ATP-binding site of MARK4. acs.org
UGT1A10:
UDP-glucuronosyltransferase 1A10 (UGT1A10) is an enzyme involved in the phase II metabolism of various compounds. Some acridinone derivatives, such as C-1305 and C-1311, have been shown to be substrates for and inducers of UGT1A10 activity in cancer cells. nih.govnih.gov While some acridinones can inhibit UGT1A10 at high concentrations, at lower, more physiologically relevant concentrations, they can induce its activity. nih.gov This modulation of UGT1A10 can affect the metabolism of the acridinone derivatives themselves and potentially other co-administered drugs. nih.gov
Impact on Cellular Pathways
The interaction of this compound derivatives with various molecular targets culminates in the modulation of critical cellular pathways, leading to outcomes such as cell cycle arrest and apoptosis.
Cell Cycle Modulation and Arrest Induction
A significant effect of many acridine and acridone derivatives is the disruption of the normal cell cycle progression in cancer cells. Flow cytometry analysis has revealed that these compounds can induce cell cycle arrest at different phases.
A common finding is the induction of arrest in the G2/M phase of the cell cycle. mdpi.comnih.govmdpi.com For example, a chalcone-acridine hybrid was shown to cause a significant accumulation of melanoma cells in the G2/M phase. mdpi.comnih.gov This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as a decrease in the expression of cyclin B1. mdpi.com Similarly, certain 10-(4-phenylpiperazine-1-carbonyl)acridin-9(10H)-ones have been reported to inhibit cell cycling at the G2/M phase at nanomolar concentrations.
In addition to G2/M arrest, some acridone derivatives have been observed to induce cell cycle arrest at the G0/G1 phase. nih.gov This suggests that the specific substitution pattern on the acridone scaffold can influence the phase at which the cell cycle is halted.
Table 2: Cell Cycle Arrest Induced by Acridone Derivatives
| Derivative Class | Cell Line(s) | Arrest Phase | Associated Molecular Changes |
| Chalcone-Acridine Hybrids | Melanoma | G2/M | Modulation of cyclin B1, p21, ChK1 |
| 10-(4-Phenylpiperazine-1-carbonyl)acridin-9(10H)-ones | K562 Leukemia | G2/M | Not specified |
| AcridPyMe | MIA PaCa-2 | G0/G1 | Concomitant decrease in G2/M phase cells |
This table summarizes the effects of different classes of acridone derivatives on the cell cycle in various cancer cell lines.
Apoptosis Induction Pathways and Caspase Activation
The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents. Acridine and acridone derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines. nih.govnih.gov The apoptotic process initiated by these compounds often involves the activation of a cascade of cysteine-aspartic proteases known as caspases.
The activation of both initiator and executioner caspases has been observed. The intrinsic, or mitochondrial, pathway of apoptosis is frequently implicated, which involves the activation of caspase-9. nih.gov Caspase-9 activation is a critical step that leads to the subsequent activation of executioner caspases, such as caspase-3 and caspase-7. researchgate.net The activation of caspase-3 is a key event in the execution phase of apoptosis, leading to the cleavage of various cellular substrates and ultimately, cell death. nih.gov
Studies on chalcone-acridine hybrids have demonstrated that their pro-apoptotic effect is accompanied by mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential, an increased Bax/Bcl-xL ratio, and the release of cytochrome c, which are all upstream events leading to caspase-9 and subsequent caspase-3/7 activation. nih.gov
Modulation of Cellular Metabolic Activity
Derivatives of this compound can also influence the metabolic activity of cancer cells. As previously mentioned, some acridinone derivatives can induce the activity of metabolic enzymes like P4503A4 and UGT1A10 in cancer cells. nih.gov This induction can alter the metabolism of the compounds themselves, in some cases leading to the formation of glucuronide conjugates that may have altered biological activity. nih.gov For instance, the glucuronidation of the antitumor agent C-1305 was shown to enhance its pro-apoptotic properties in HCT116 colon cancer cells. nih.gov
Furthermore, the cytotoxic action of some acridone derivatives has been linked to the induction of oxidative stress. This can lead to a decrease in the intracellular levels of glutathione (B108866) (GSH), a key antioxidant molecule. researchgate.net The depletion of GSH can render cells more susceptible to oxidative damage and may contribute to the activation of apoptosis, potentially through caspase-3 activation. researchgate.net The integration of acridine, pyrrole, and thiazolidine (B150603) rings in a single molecule has been suggested to target cancer cells with altered glucose metabolism, leading to metabolic stress and cell death. nih.gov
Mechanisms of Antiviral Activity (e.g., Nucleic Acid Synthesis Interference)
The antiviral properties of acridone derivatives, including compounds related to this compound, are primarily attributed to their interference with the synthesis of viral nucleic acids. While the precise mode of action is still under investigation, a predominant mechanism appears to be the inhibition of nucleic acid synthesis. This is supported by evidence demonstrating the ability of some acridone compounds to intercalate into nucleic acid molecules and to inhibit both cellular and viral enzymes essential for replication.
Acridone derivatives have demonstrated a broad spectrum of antiviral activity against both DNA and RNA viruses, such as herpes simplex virus, cytomegalovirus, hepatitis C virus, and dengue virus. This wide range of activity suggests that these compounds may target cellular factors involved in the viral replication process. The potential for a multi-targeted approach, where a single compound can affect different stages of the viral life cycle, has renewed interest in acridone derivatives for antiviral chemotherapy. This multi-target capability could offer a potent inhibitory effect while reducing the likelihood of developing antiviral resistance.
Mechanistic studies have shown that the antiviral action of certain acridone derivatives is linked to a significant reduction in viral RNA synthesis. For instance, some N-substituted acridone-4-carboxamides have been reported to inhibit hepatitis C virus enzymes like RNA helicase and RNA polymerase. It is hypothesized that these compounds may also intercalate with RNA, thereby disrupting the interaction between the viral enzyme and its nucleic acid substrate. This suggests that the antiviral mechanism of acridone derivatives could involve a combination of direct enzyme inhibition and interference with the nucleic acid template.
Photosystem II (PSII) Inhibition in Plant Systems
Among the tested compounds, 2-chloroacridin-9(10H)-one, a positional isomer of the subject compound, has demonstrated notable post-emergence herbicidal effects against specific weed species. This suggests that the chloro-substituted acridone scaffold is a promising structural motif for the development of new herbicides targeting PSII. The general class of acridone alkaloids has also been shown to act as Hill reaction inhibitors, further supporting their role in disrupting photosynthetic electron transport.
The following table summarizes the observed effects of selected acridone derivatives on PSII activity, highlighting their potential as photosynthetic inhibitors.
| Compound | Observed Effect on PSII | Reference |
| Acridin-9(10H)-one | Reduced performance index and quantum yield for electron transport | |
| 2-chloroacridin-9(10H)-one | Post-emergence herbicidal activity | |
| Acridone alkaloids (general) | Inhibition of non-cyclic electron transport (Hill reaction inhibitors) |
Interaction with D1 Protein and Other Photosynthetic Components
The D1 protein, a core subunit of the PSII reaction center, is a primary target for many PSII-inhibiting herbicides. Molecular docking studies have been employed to investigate the interaction between acridone derivatives and the D1 protein. These computational models suggest that the acridone scaffold can fit into the binding pocket of the D1 protein, thereby interfering with its function. The analysis from these studies indicates that the carbonyl group and aromatic substituents on the acridone structure are important for facilitating interactions, particularly through hydrogen bonding, within the D1 protein's binding site.
Disruption of Electron Transport Chain
The interaction of acridone derivatives with the D1 protein directly leads to the disruption of the photosynthetic electron transport chain. By blocking the electron flow at the level of PSII, these compounds prevent the subsequent transfer of electrons to Photosystem I (PSI) and ultimately halt the production of ATP and NADPH, which are essential for carbon fixation.
Studies on various acridone alkaloids have confirmed their ability to inhibit non-cyclic electron transport from water to artificial electron acceptors like methylviologen, a characteristic of Hill reaction inhibitors. Furthermore, chlorophyll (B73375) a fluorescence studies have indicated that different acridone compounds can have varied modes of interaction and specific inhibition sites within the PSII electron transport chain. The inhibitory effect on PSII by acridone derivatives is a key mechanism contributing to their phytotoxic and herbicidal properties.
Heme Interaction and Iron Chelation Mechanisms to Combat Oxidative Stress
Acridone derivatives have been investigated for their potential to combat oxidative stress through their ability to interact with heme and chelate iron. Oxidative stress in biological systems can be exacerbated by the presence of free heme and iron, which can catalyze the formation of reactive oxygen species (ROS), leading to cellular damage.
The tricyclic structure of acridones, featuring both oxygen and nitrogen atoms, provides effective donor sites for coordinating with iron ions. This allows acridone compounds to act as iron chelators, sequestering free iron and preventing it from participating in damaging Fenton reactions, which generate highly reactive hydroxyl radicals. By binding to free iron, acridone derivatives can help to mitigate oxidative stress and protect proteins from oxidative damage.
In addition to iron chelation, some acridone derivatives have been shown to interact with heme. Heme, when released from hemoproteins, can also act as a pro-oxidant. The ability of acridones to interact with heme suggests a mechanism for detoxifying this molecule and preventing its pro-oxidant effects. This dual action of iron chelation and heme interaction positions acridone derivatives as promising agents for the therapeutic intervention in conditions associated with oxidative stress and iron dysregulation.
Structure Activity Relationship Sar Studies of 4 Chloroacridin 9 10h One and Its Analogues
Influence of Halogenation (e.g., Chlorine at Position 4) on Biological Activity and Selectivity
The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties and enhance its biological activity. nih.gov In the acridone (B373769) series, halogenation can significantly impact potency and selectivity. The presence of a chlorine atom, particularly on the acridone ring, has been shown to be a key determinant of the biological properties observed. eurochlor.orgresearchgate.net
Studies on various acridine (B1665455) and acridone derivatives have shown that electron-withdrawing groups, including halogens like chlorine, fluorine, and bromine, are often favored for both DNA binding and anticancer activity. mdpi.com For instance, research on acridine-based N-acylhydrazone derivatives revealed that chlorinated and brominated compounds effectively decreased the metabolic activity of certain cancer cell lines. mdpi.com Similarly, other studies have highlighted that acridine derivatives with chloro and fluoro substitutions exhibit potent antioxidant and antimicrobial activities. researchgate.net The introduction of a chlorine atom can enhance the lipophilicity of the molecule, potentially improving its passage through cell membranes to reach intracellular targets. researchgate.net
Positional Effects of Halogen Substituents on Efficacy and Toxicity
The position of the halogen substituent on the acridone ring is critical and dictates the resulting biological effect. The influence of a substituent is not uniform across the scaffold, and specific substitution patterns can lead to significant variations in activity and selectivity. nih.gov
A study involving a series of polyhalogenated acridone derivatives, with halogen atoms at the 1, 3, and 4 positions, revealed potent antitumor activity. rsc.org This suggests that substitution at the 4-position, as seen in 4-Chloroacridin-9(10H)-one, contributes to a pharmacologically active profile. The specific placement of halogens can lead to selective cytotoxicity against cancer cells while sparing normal cells. For example, certain polyhalo acridone derivatives showed good antineoplastic selectivity, with a survival rate above 50% in normal mouse embryonic cells while exhibiting potent activity against human epidermoid carcinoma A431 cells. rsc.org
Conversely, in some acridine series, halogenation can lead to a decrease in activity against certain cancer cell lines compared to their non-halogenated counterparts, indicating that the positional and electronic effects of halogens are highly context-dependent and specific to the biological target and cell line being studied. mdpi.com
Role of Halogen in Modulating Molecular Interactions (e.g., DNA Binding, Enzyme Inhibition)
Halogen atoms, particularly chlorine, bromine, and iodine, can participate in a specific type of non-covalent interaction known as halogen bonding. This interaction, analogous to hydrogen bonding, involves a polarized halogen atom acting as a Lewis acid. nih.gov Halogen bonds are increasingly recognized for their role in molecular recognition at the active sites of biological targets like enzymes and DNA. researchgate.net
In the context of acridone analogues, which are well-known DNA intercalators and topoisomerase inhibitors, halogen bonding can play a significant role in stabilizing the drug-target complex. nih.govnih.gov The planar acridone core intercalates between DNA base pairs, and substituents can form additional interactions in the DNA grooves or with the topoisomerase enzyme. A halogen at a strategic position, such as C4, could form a halogen bond with a halogen-bond acceptor (like an oxygen, nitrogen, or sulfur atom) on a DNA base or an amino acid residue in the active site of an enzyme like topoisomerase I or II. nih.govresearchgate.net This additional interaction can enhance binding affinity and specificity, thereby increasing the inhibitory potency of the compound. nih.gov The ability of halogens to form these directional interactions is a key factor in designing more potent and selective enzyme inhibitors. nih.gov
Impact of Substituents at the N-10 Position on Bioactivity Profiles
The nitrogen atom at position 10 of the acridone ring is a common site for chemical modification. Introducing substituents at this position can profoundly alter the compound's biological activity, solubility, and ability to interact with specific targets. Studies have shown that an alkyl spacer at the N-10 position is often an essential structural requirement for potent activity, for instance, as AKT kinase inhibitors. nih.gov
Research on N-10 substituted 4-methyl acridones as agents to reverse multidrug resistance (MDR) has provided valuable SAR insights. These studies investigated compounds with varying alkyl side chain lengths (propyl and butyl) and a terminal tertiary amine group. The results indicated that anti-proliferative activity increased as the chain length was extended from three to four carbons, suggesting that hydrophobicity plays a crucial role in this activity. researchgate.net The separation of a cationic amino group from the aromatic ring by a three- or four-carbon chain was identified as a key feature for maximum anti-proliferative effect in MCF-7 breast cancer cells. researchgate.net
Similarly, in a series of acridone-2-carboxamides, N-butyl-substituted derivatives were found to be more active against breast cancer cell lines than the corresponding N-propyl-substituted compounds, again highlighting the importance of the N-10 substituent's chain length. nih.gov
| Compound | N-10 Substituent | Alkyl Chain Length | Terminal Group | IC₅₀ (µM) |
|---|---|---|---|---|
| Propyl Derivative 1 | - (CH₂)₃ -N(CH₃)₂ | 3 | Dimethylamine | 22.10 |
| Propyl Derivative 2 | - (CH₂)₃ -N(C₂H₅)₂ | 3 | Diethylamine | 18.50 |
| Propyl Derivative 3 | - (CH₂)₃ -N(CH₂CH₂OH)₂ | 3 | Diethanolamine | 15.20 |
| Butyl Derivative 1 | - (CH₂)₄ -N(CH₃)₂ | 4 | Dimethylamine | 16.40 |
| Butyl Derivative 2 | - (CH₂)₄ -N(C₂H₅)₂ | 4 | Diethylamine | 12.10 |
| Butyl Derivative 3 | - (CH₂)₄ -N(CH₂CH₂OH)₂ | 4 | Diethanolamine | 8.10 |
Effect of Substituents at Other Acridone Ring Positions (e.g., 2, 7) on Activity
Substitution at positions other than N-10 on the acridone ring, such as C2 and C7, also plays a determining role in biological activity. These positions allow for the introduction of functional groups that can modulate electronic properties, solubility, and interactions with biological targets.
For example, the presence of a carboxamide group at the C2 position of the acridone ring has been identified as a crucial feature for anticancer activity. nih.gov In a study of N10-substituted acridone-2-carboxamides, the combination of substitutions at both N-10 and C-2 led to potent AKT kinase inhibitors with significant cytotoxicity against breast cancer cell lines. nih.gov The nature of the group attached to the carboxamide linker further refined the activity, with electron-withdrawing groups like nitro, fluoro, and chloro on a terminal phenyl ring showing more potent anticancer effects than electron-donating groups like methoxy (B1213986) or methyl. nih.gov
Substitution at the C2 and C7 positions has also been explored. A study on 2,7-disubstituted N-hexylacridone derivatives, where carbazole (B46965) or phenoxazine (B87303) units were attached, showed that these modifications influence the electrochemical and photophysical properties of the compounds. rsc.org While this particular study focused on materials for optoelectronics, it demonstrates that the 2,7-positions are amenable to substitution with bulky aromatic groups, a strategy that could be applied to modulate interactions with biological targets in drug design. In other acridine series, strong electron-donating groups at position 2 have been associated with a considerable increase in antiproliferative activity. nih.gov
Relationship Between Lipophilicity and Biological Activity
Lipophilicity, often expressed as logP, is a critical physicochemical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, as well as its interaction with biological targets. The relationship between lipophilicity and the biological activity of acridone analogues is complex and often target-dependent.
In some cases, increased lipophilicity correlates with enhanced biological activity. As mentioned previously, studies on N-10 substituted acridones for reversing multidrug resistance found that increasing the length of the N-10 alkyl side chain, which increases lipophilicity, led to higher anti-proliferative activity. researchgate.net This suggests that for certain targets, such as P-glycoprotein (P-gp), a higher degree of lipophilicity may facilitate the compound's entry into the cell membrane where the target protein resides. acs.org
However, the opposite trend has also been observed. For a range of 9-anilinoacridines investigated for antimalarial activity, low lipophilicity was found to substantially increase their effectiveness against drug-resistant Plasmodium falciparum. This indicates that for some mechanisms of action, excessive lipophilicity might be detrimental, possibly by causing non-specific binding or poor bioavailability.
The introduction of halogens, such as the chlorine atom in this compound, generally increases the lipophilicity of a molecule. researchgate.net This modification can therefore be a tool to optimize the lipophilicity of a lead compound to achieve the desired balance between membrane permeability, target engagement, and favorable pharmacokinetic properties.
Pharmacophore Development and Optimization Strategies for Enhanced Bioactivity
A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. fiveable.me Based on the SAR data for acridone analogues, a general pharmacophore model for anticancer activity can be proposed.
Key features of such a pharmacophore would likely include:
A Planar Aromatic System: The flat, tricyclic acridone core is essential for DNA intercalation, a primary mechanism of action for many acridine-based anticancer agents. nih.govresearchgate.net
Hydrogen Bond Acceptors/Donors: The carbonyl group at C9 and the nitrogen at N10 (in its protonated form or when substituted) can act as hydrogen bond acceptors or donors, forming critical interactions with DNA or enzyme active sites.
Specific Substitution Patterns:
An alkyl chain at the N-10 position , often of a specific length (e.g., a butyl chain) and terminating with a basic amine, is crucial for activity against targets like P-gp or certain kinases. nih.govresearchgate.net
Electron-withdrawing groups (such as halogens) or other functional groups (like carboxamides) at positions C2, C4, or C7 can enhance potency by forming specific interactions (e.g., halogen bonds) or by modulating the electronic properties of the aromatic system. rsc.orgnih.gov
Optimization strategies focus on modifying a lead compound, such as this compound, based on this pharmacophore model. For instance, to enhance DNA binding and topoisomerase inhibition, one might explore different halogen substitutions at position 4 (e.g., Br, I) to optimize halogen bonding potential. To improve kinase inhibition, various side chains could be synthesized at the N-10 position to better fit the ATP-binding pocket. Combining optimal substituents at different positions is a common strategy. For example, an optimized N-10 side chain could be combined with a C-2 carboxamide moiety bearing various terminal aromatic groups to fine-tune the activity and selectivity profile of the resulting analogues. nih.gov These ligand-based design strategies, informed by SAR studies, are essential for developing acridone derivatives into clinically effective therapeutic agents. nih.gov
Computational Chemistry and in Silico Studies of 4 Chloroacridin 9 10h One
Molecular Docking Simulations with Biological Targets (e.g., Topoisomerase I/II, D1 Protein)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or nucleic acid. For acridine (B1665455) derivatives, which are known to interact with DNA and various enzymes, molecular docking is a crucial tool for understanding their mechanism of action.
Prediction of Binding Modes and Affinities
Studies on various N-substituted and 9-anilinoacridine (B1211779) derivatives have consistently shown that the planar tricyclic acridine core intercalates between DNA base pairs at the active site of topoisomerase enzymes jscimedcentral.com. This intercalation stabilizes the DNA-topoisomerase complex, preventing the re-ligation of the DNA strand and ultimately leading to cell cycle arrest and apoptosis jscimedcentral.com. The predicted binding affinities for these derivatives, often expressed as a Glide score or in kcal/mol, typically fall within a range that indicates a strong interaction with the target. For instance, docking studies of some N-Phenyl pyrazole (B372694) substituted 9-anilinoacridine derivatives against topoisomerase II have shown Glide scores ranging from -5.58 to -7.78, which is more favorable than the standard, ledacrine (-5.24) jscimedcentral.com. Another study on acridine/sulfonamide hybrids targeting topoisomerase I and II reported binding affinities ranging from -6.274 to -8.145 kcal/mol and -5.285 to -7.508 kcal/mol, respectively mdpi.com.
Table 1: Predicted Binding Affinities of Acridine Derivatives with Topoisomerase I and II This table presents data from studies on acridine derivatives structurally related to 4-Chloroacridin-9(10H)-one, as specific data for the target compound was not available.
| Acridine Derivative Class | Biological Target | Predicted Binding Affinity Range |
| Acridine/Sulfonamide Hybrids | Topoisomerase I | -6.274 to -8.145 kcal/mol |
| Acridine/Sulfonamide Hybrids | Topoisomerase II | -5.285 to -7.508 kcal/mol |
| N-Phenyl pyrazole substituted 9-anilinoacridines | Topoisomerase II | -5.58 to -7.78 (Glide Score) |
Data sourced from multiple studies on acridine derivatives.
Information regarding the molecular docking of this compound with the D1 protein, a key component of photosystem II, is not available in the current body of scientific literature.
Elucidation of Ligand-Receptor Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The stability of the ligand-receptor complex is governed by a variety of non-covalent interactions. For acridine derivatives docked into the active site of topoisomerases, both hydrogen bonding and hydrophobic interactions play a crucial role.
The planar aromatic rings of the acridine core are primarily involved in hydrophobic and π-π stacking interactions with the DNA base pairs. This is a characteristic feature of DNA intercalators jscimedcentral.com. Additionally, substituents on the acridine ring can form specific hydrogen bonds with amino acid residues in the enzyme's active site. For example, in studies of acridine/sulfonamide hybrids, key interactions were observed with amino acid residues such as Lys-374, Lys-532, Arg-364, and Asp-533 in topoisomerase I mdpi.com. The sulfonamide moiety, for instance, can act as a hydrogen bond donor and acceptor, further anchoring the ligand in the binding pocket.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a popular tool in computational chemistry for predicting a wide range of molecular properties.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - FMO Energies)
Frontier Molecular Orbital (FMO) theory is a key application of DFT that provides insights into the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.
While specific DFT calculations for this compound were not found, studies on other acridone (B373769) derivatives provide a basis for understanding its likely electronic properties researchgate.net. For acridone derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, often involving the acridone ring system and any electron-donating substituents. The LUMO, on the other hand, is usually distributed over the electron-deficient regions.
The HOMO-LUMO energy gap is a critical parameter. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For acridone derivatives, the HOMO-LUMO gap can be tuned by the introduction of different substituents.
Table 2: Illustrative Frontier Molecular Orbital Energies for an Acridone Derivative This table presents hypothetical data to illustrate the typical outputs of a DFT calculation for an acridone derivative, as specific data for this compound was not available.
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 3.7 |
Assessment of Chemical Stability and Reactivity (e.g., Chemical Hardness)
From the HOMO and LUMO energies obtained from DFT calculations, several chemical reactivity descriptors can be calculated. These include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).
Chemical Potential (μ) : This is a measure of the escaping tendency of an electron from a molecule. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η) : This is a measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to a greater chemical hardness, indicating higher stability and lower reactivity.
Global Electrophilicity Index (ω) : This parameter measures the propensity of a species to accept electrons. It is calculated as ω = μ2 / 2η.
For acridone derivatives, these parameters are influenced by the nature and position of substituents. The introduction of an electronegative chlorine atom at the 4-position in this compound would be expected to influence its electronic properties, likely increasing its electrophilicity and affecting its chemical hardness.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics involves the use of computational and informational techniques to a range of problems in the field of chemistry. QSAR is a cheminformatics approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
QSAR models are developed by correlating the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. These descriptors can be electronic, steric, hydrophobic, or topological in nature.
Several QSAR studies have been performed on acridine and acridone derivatives to understand the structural requirements for their biological activities, such as antimalarial and anticancer effects nih.govscirp.org. For instance, a QSAR study on substituted 4-quinolinyl and 9-acridinyl hydrazone derivatives as antimalarial agents revealed the importance of descriptors such as T_N_O_3, IdAverage, chiV6chain, Most-vePotential, and T_C_N_6 in determining their activity nih.gov. Another study on 10-N-substituted acridone derivatives using Topomer CoMFA, a 3D-QSAR method, successfully developed a model to predict their biological activity scirp.org.
While a specific QSAR study that includes this compound was not identified, the existing body of research indicates that the biological activity of acridone derivatives is sensitive to substitutions on the acridine core. A QSAR model for a series of 4-substituted acridin-9(10H)-one derivatives would likely show that the nature of the substituent at this position significantly influences the compound's activity. The chloro group in this compound would contribute to the steric and electronic properties of the molecule, which would be captured by the descriptors in a QSAR model.
Correlation of Physicochemical Properties with Biological Activity
A direct correlation between the physicochemical properties of this compound and its biological activity has not been specifically detailed in published research. Generally, for a molecule to exhibit biological activity, a balance of lipophilic and hydrophilic properties is crucial for absorption, distribution, metabolism, and excretion (ADME). pharmaguideline.comcutm.ac.inslideshare.netcutm.ac.in For the broader class of acridone derivatives, properties such as lipophilicity (often expressed as logP), electronic distribution, hydrogen bonding capability, and molecular size are considered important for their interaction with biological targets. nih.gov
For instance, studies on various substituted acridones have utilized computational tools to predict properties like molecular weight (MW), lipophilicity (MlogP), hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and topological polar surface area (TPSA) to evaluate their drug-likeness based on frameworks like Lipinski's rule of five. nih.gov However, a specific dataset and correlation analysis for this compound are not present in the available literature.
Table 1: General Physicochemical Properties and their Importance in Biological Activity
| Physicochemical Property | General Importance in Drug Action |
| Lipophilicity (logP) | Influences membrane permeability and absorption. |
| Molecular Weight (MW) | Affects diffusion and bioavailability. |
| Hydrogen Bond Donors/Acceptors | Crucial for specific drug-receptor interactions. |
| Topological Polar Surface Area (TPSA) | Predicts drug transport properties and cell permeability. |
| Electronic Properties | Governs electrostatic interactions with biological targets. |
This table represents general principles of medicinal chemistry and is not based on specific data for this compound due to a lack of available research.
Predictive Modeling for the Design of New Acridone Derivatives
Predictive modeling, particularly through 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), has been employed for various series of acridone and quinoline (B57606) derivatives to guide the design of new compounds with enhanced biological activities. nih.govnih.govnih.govrsc.orgmdpi.comjmaterenvironsci.com These models establish a mathematical relationship between the molecular structures of a series of compounds and their observed biological activities.
These studies help in understanding how different substitutions on the acridone scaffold influence activity. For example, QSAR models for some acridone derivatives have highlighted the importance of steric, electrostatic, and hydrophobic fields in determining their inhibitory potential against specific biological targets like telomerase. nih.gov
While these methodologies are powerful for designing new derivatives based on a lead compound, no specific predictive models originating from or focused on this compound as the primary scaffold were identified in the reviewed literature. The development of such a model would necessitate a synthesized series of analogues of this compound with corresponding biological activity data, which is not currently available.
Molecular Dynamics Simulations to Understand Dynamic Interactions
Molecular dynamics (MD) simulations are a computational method used to understand the dynamic behavior of molecules and their interactions with biological targets over time. nih.govmalariaworld.org For various acridine and acridone derivatives, MD simulations have been used to explore the stability of ligand-protein complexes, revealing key interactions and conformational changes that are crucial for biological activity.
These simulations provide insights into how a molecule like an acridone derivative might bind to the active site of an enzyme or intercalate with DNA, and how stable these interactions are. However, specific molecular dynamics simulation studies for this compound to elucidate its dynamic interactions with any particular biological target have not been reported in the scientific literature. Such a study would be contingent on identifying a specific biological target for this compound and then performing the simulation to understand its binding mode and stability.
Advanced Spectroscopic and Analytical Research Applied to 4 Chloroacridin 9 10h One
Application of UV-Vis Spectroscopy in DNA/Protein Binding Studies
UV-Visible absorption spectroscopy is a fundamental technique used to investigate the interactions between small molecules and biological macromolecules like DNA and proteins. The binding of a ligand to DNA can perturb the electronic environment of the DNA bases and the ligand's chromophore, leading to observable changes in the absorption spectrum.
When a molecule like 4-Chloroacridin-9(10H)-one interacts with DNA, changes in the absorption intensity and shifts in the maximum absorption wavelength (λmax) can indicate the mode of binding. The planar aromatic structure of the acridone (B373769) core suggests a potential for intercalating between DNA base pairs. This mode of interaction typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) of the λmax, caused by the strong stacking interactions between the acridone ring and the DNA base pairs. researchgate.netresearchgate.net
Studies on structurally related acridine (B1665455) and acridone derivatives provide insight into the expected binding affinity. For instance, N10-alkylated 2-bromoacridones have been shown to bind to Calf Thymus DNA (CT-DNA) with binding constants (Kb) in the range of 0.3 to 3.9 x 105 M-1, exhibiting significant hypochromism (28-54%). nih.gov Similarly, certain (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives, including a chloro-substituted variant, demonstrated high affinity for ctDNA with Kb values ranging from 1.74 x 104 to 1.0 x 106 M-1. mdpi.com Based on these analogous compounds, this compound is expected to interact with DNA, likely via intercalation, with a binding constant in a similar order of magnitude.
The binding constant (Kb) can be calculated from the titration data using the Wolfe-Shimer equation or similar models, providing a quantitative measure of the binding strength.
Table 7.1: Expected UV-Vis Spectral Data for DNA Binding Studies
| Parameter | Observation | Significance |
|---|---|---|
| λmax Shift | Bathochromic (Red) Shift | Indicates interaction and alteration of the electronic environment, consistent with intercalation. |
| Absorbance | Hypochromism | Suggests a strong stacking interaction between the acridone chromophore and DNA base pairs. |
| Binding Constant (Kb) | Expected range: 104 - 106 M-1 | Quantifies the affinity of the compound for DNA; values in this range indicate moderate to strong binding. |
Fluorescence Spectroscopy for Molecular Interactions and Cellular Imaging
Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions and for cellular imaging. The intrinsic fluorescence of the acridone scaffold allows for detailed investigation of its binding to biomolecules and its behavior in different environments.
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. When this compound binds to a protein (like bovine serum albumin, BSA) or DNA, its fluorescence may be quenched. This quenching can occur through two primary mechanisms: dynamic (collisional) quenching or static quenching, which involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.
By titrating the compound with increasing concentrations of a quencher (e.g., a protein), the quenching mechanism can be elucidated. The data are often analyzed using the Stern-Volmer equation:
F0 / F = 1 + KSV[Q] = 1 + kqτ0[Q]
where F0 and F are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, KSV is the Stern-Volmer quenching constant, kq is the bimolecular quenching rate constant, and τ0 is the lifetime of the fluorophore in the absence of the quencher.
For static quenching, the binding constant (Ka) and the number of binding sites (n) can be determined by plotting log[(F0-F)/ F] versus log[Q]. Studies on related acridine derivatives have utilized these methods to confirm high binding affinity to ctDNA, observing both "light up" and "light off" (quenching) effects upon binding. mdpi.com
| Number of Binding Sites | n | Modified Stern-Volmer Plot | Stoichiometry of the binding interaction. |
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules become highly emissive upon aggregation in a poor solvent or in the solid state. nih.gov This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative decay.
While specific AIE studies on this compound are not widely reported, research on other acridone and halogenated aromatic systems suggests its potential as an AIE-active scaffold. For example, introducing bromine substituents into tetraphenylethylene (B103901) (TPE) units has been shown to enhance AIE properties through halogen bonding. rsc.org The planar structure of the acridone core, combined with the presence of a halogen atom, could potentially lead to AIE characteristics in biological media where aggregation can be induced by interactions with macromolecules or changes in the local environment. AIE-active compounds are valuable for biological imaging as they can "light up" upon binding to specific targets, reducing background fluorescence and improving signal-to-noise ratios. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. 1H and 13C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in this compound.
In the 13C NMR spectrum, the carbonyl carbon would be the most downfield signal (typically >170 ppm). The aromatic carbons would resonate in the 115-145 ppm range, with the carbon atom bonded to the chlorine showing a distinct chemical shift due to the halogen's inductive effect.
Table 7.3: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| 1H | Aromatic C-H | 7.0 - 8.5 | Complex multiplet patterns due to spin-spin coupling. Protons near C=O and Cl will be further downfield. |
| Amide N-H | > 10 | Typically a broad singlet, position is solvent and concentration dependent. | |
| 13C | Carbonyl C=O | > 170 | Most downfield signal in the spectrum. |
| Aromatic C-Cl | 125 - 135 | Chemical shift influenced by the chlorine substituent. |
Infrared (IR) Spectroscopy for Functional Group Analysis and Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
The most prominent peaks would include a strong absorption for the carbonyl (C=O) group stretch, a sharp peak for the secondary amine (N-H) stretch, and various peaks corresponding to the aromatic rings and the carbon-chlorine bond.
Table 7.4: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amide | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium to Weak |
| C=O Stretch | Ketone/Amide (Acridone) | 1670 - 1700 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium to Strong (multiple bands) |
| C-N Stretch | Aromatic Amine | 1250 - 1350 | Medium |
| C-Cl Stretch | Aryl Halide | 1000 - 1100 | Medium to Strong |
| Aromatic C-H Bend | Out-of-plane bending | 675 - 900 | Strong |
Mass Spectrometry (MS) for Compound Characterization and Metabolite Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
For this compound (molecular formula C13H8ClNO), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The molecular ion peak ([M]+•) would be observed at an m/z corresponding to its molecular weight (approx. 229.03 g/mol ). Due to the natural isotopic abundance of chlorine (35Cl and 37Cl in an ~3:1 ratio), a characteristic [M+2] peak with about one-third the intensity of the molecular ion peak would be expected.
Electron ionization (EI) would likely induce fragmentation. Analysis of the fragmentation of the parent compound, 9(10H)-acridone, shows major fragments corresponding to the loss of carbon monoxide (CO) and hydrogen cyanide (HCN). nist.govmassbank.eu A similar fragmentation pattern would be expected for the chloro-derivative, along with potential loss of a chlorine radical (Cl•) or hydrogen chloride (HCl).
This technique is also crucial for metabolite identification in drug metabolism studies, where researchers look for mass shifts corresponding to biochemical transformations like hydroxylation, glucuronidation, or dechlorination. However, specific metabolite identification studies for this compound were not found in the surveyed literature.
Table 7.5: Predicted Mass Spectrometry Data for this compound
| Ion Type | Formula | Predicted m/z | Notes |
|---|---|---|---|
| Molecular Ion | [C13H835ClNO]+• | ~229.03 | The most abundant peak in the molecular ion cluster. |
| Isotope Peak | [C13H837ClNO]+• | ~231.03 | The [M+2] peak, characteristic of a monochlorinated compound. Intensity is ~32% of the [M]+• peak. |
| Fragment Ion | [M - CO]+• | ~201.04 | Resulting from the loss of a neutral carbon monoxide molecule. |
| Fragment Ion | [M - Cl]+ | ~194.06 | Resulting from the loss of a chlorine radical. |
Circular Dichroism (CD) Spectroscopy for DNA Interaction Studies
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformational changes in chiral macromolecules like DNA upon interaction with ligands. The CD spectrum of DNA in the UV region is sensitive to its secondary structure, with a characteristic positive band around 275 nm due to base stacking and a negative band around 245 nm related to the helicity of the double helix.
When a small molecule, such as an acridine derivative, interacts with DNA, changes in the CD spectrum can provide insights into the binding mode. For intercalating agents like many acridine compounds, the insertion of the planar aromatic system between the DNA base pairs leads to distinct spectral alterations. These changes typically include a shift in the intrinsic DNA CD bands and the appearance of an induced CD (ICD) signal in the absorption region of the achiral ligand. mdpi.com This ICD signal arises from the asymmetric environment imposed on the ligand by the chiral DNA molecule.
Based on these findings with analogous compounds, it is anticipated that the interaction of this compound with DNA via intercalation would produce similar changes in the CD spectrum.
Table 1: Expected CD Spectral Changes for Acridine-DNA Interaction
| Spectral Feature | Expected Change upon Intercalation | Interpretation |
| Positive CD Band (~275 nm) | Increase in intensity and/or shift | Alteration in base stacking and DNA conformation |
| Negative CD Band (~245 nm) | Decrease in intensity (becomes less negative) | Change in DNA helicity |
| Induced CD (ICD) Signal | Appearance of a new signal in the ligand's absorption region | Asymmetric arrangement of the bound ligand within the DNA helix |
Electrochemical Methods for DNA Interaction Studies
Electrochemical methods offer a sensitive and convenient approach to study the interactions of electroactive molecules with DNA. These techniques can provide quantitative information about binding constants, binding ratios, and the mode of interaction. The underlying principle involves monitoring the changes in the electrochemical signal of the molecule upon its binding to DNA.
A study on 9-chloroacridine (B74977), a close structural analog of this compound, has utilized electrochemical techniques to investigate its interaction with double-stranded DNA (dsDNA). The research employed a multilayer dsDNA-electrochemical biosensor to probe the binding event. The interaction was found to be a spontaneous process, leading to the formation of a complex. The study suggested an intercalative binding mode for 9-chloroacridine within the dsDNA, which induced structural changes in the DNA.
The key thermodynamic parameters for the interaction of 9-chloroacridine with dsDNA were determined from the electrochemical measurements. These findings provide valuable insights into the DNA binding affinity of this class of compounds.
Table 2: Thermodynamic Parameters for the Interaction of 9-Chloroacridine with dsDNA
| Parameter | Value | Method |
| Binding Constant (K) | 3.45 x 10⁵ M⁻¹ | Electrochemical Biosensor |
| Change in Gibbs Free Energy (ΔG) | -31.6 kJ mol⁻¹ | Calculated from K |
Data obtained for 9-chloroacridine.
Optical Soret Spectroscopy for Heme Interaction Assessment
Optical absorption spectroscopy, particularly focusing on the Soret band of heme, is a valuable tool for assessing the interaction of molecules with heme proteins. Heme, a porphyrin ring complexed with iron, exhibits a strong absorption band in the blue-violet region of the electromagnetic spectrum, known as the Soret band, which is typically located around 400 nm. nih.gov The exact position and intensity of the Soret band are highly sensitive to the oxidation state, spin state, and coordination environment of the heme iron. nih.gov
When a molecule binds to or near the heme group, it can perturb the electronic structure of the porphyrin ring, leading to a shift in the Soret peak. nih.govresearchgate.net This phenomenon can be used to monitor binding events and to infer the nature of the interaction. For instance, the interaction of various ligands with heme-containing proteins has been characterized by observing the resulting changes in the Soret band.
While direct experimental data on the interaction of this compound with heme is not available, the planar aromatic structure of the acridine ring suggests the possibility of π-π stacking interactions with the porphyrin ring of heme. Such an interaction would likely alter the electronic environment of the heme, resulting in a shift of the Soret band. The direction and magnitude of the shift would depend on the specific geometry and electronic nature of the interaction. Therefore, optical Soret spectroscopy represents a promising technique for investigating the potential heme-binding properties of this compound.
Future Research Directions and Therapeutic Development of 4 Chloroacridin 9 10h One Based Agents
Exploration of Novel Synthetic Pathways for Enhanced Yield, Purity, and Scalability
The advancement of 4-chloroacridin-9(10H)-one-based agents from laboratory curiosities to viable therapeutic candidates hinges on the development of efficient and scalable synthetic routes. Traditional methods for synthesizing the acridone (B373769) core, such as the Ullmann condensation of an aniline (B41778) with an o-chlorobenzoic acid derivative followed by acid-catalyzed cyclization, often require harsh conditions and can result in moderate yields. researchgate.net
Future research is focused on creating more sustainable and efficient pathways. One promising approach involves multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. For instance, a Cerium(IV)-catalyzed three-component reaction involving chalcones, anilines, and β-ketoesters has been developed to produce dihydroacridinones. nih.gov This can be followed by a microwave-assisted thermal cyclization, a technique that significantly reduces reaction times and can improve yields. nih.gov Such microwave-assisted syntheses have been shown to produce dihydroacridin-9(10H)-one derivatives in yields as high as 94-96%. nih.gov
| Synthetic Strategy | Key Features | Potential Advantages |
| Traditional Ullmann Condensation/Cyclization | Two-step process involving copper catalysis and strong acid. | Well-established and versatile for various substitutions. |
| Multi-Component Reactions (MCRs) | Single-step synthesis from multiple starting materials. | High atom economy, reduced waste, operational simplicity. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Drastically reduced reaction times, improved yields, enhanced purity. nih.gov |
| Greener Chemistry Approaches | Focus on reducing steps and using less hazardous reagents. | Increased overall yields, improved safety profile, lower environmental impact. amsterdamumc.nl |
Rational Design of Next-Generation this compound Derivatives with Improved Selectivity and Potency
Rational drug design aims to create molecules that interact specifically with a biological target to achieve a desired therapeutic effect while minimizing off-target interactions. For this compound, this involves strategically modifying its core structure to enhance its potency and selectivity for targets implicated in diseases like cancer.
Computational tools, including cheminformatics and molecular docking, are central to this effort. These methods allow researchers to predict how modifications to the acridone scaffold will affect physicochemical properties like lipophilicity and how the resulting derivatives will bind to target proteins. nih.gov This in silico approach helps prioritize the synthesis of compounds with the highest likelihood of success.
Key strategies in the rational design of acridone derivatives include:
Molecular Hybridization : Combining the acridone core with other pharmacophoric moieties can create hybrid compounds with enhanced or novel activities. For example, attaching a 1,2,3-triazole ring to the acridine (B1665455) structure has been used to develop potent inhibitors of topoisomerase II, a critical enzyme in DNA replication. nih.gov
Target-Specific Substitutions : Different positions on the acridone ring can be functionalized to optimize interactions with specific biological targets.
N10-Substitution : Modifying the nitrogen at position 10 with groups like phenylpiperazine-1-carbonyl has led to potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy. scirp.org Other N10-substitutions have been explored to develop inhibitors of the AKT kinase pathway, which is often dysregulated in breast cancer. nih.gov
C3 and C9-Substitution : The development of 3,9-disubstituted acridines has yielded potent inhibitors of topoisomerase I. nih.gov
G-Quadruplex Stabilization : Designing cationic acridone derivatives that can selectively bind to and stabilize G-quadruplex DNA structures found in telomeres and oncogene promoters is another promising anticancer strategy. rsc.org
These rational design approaches move beyond random screening, enabling the creation of next-generation agents tailored to interact with specific molecular machinery involved in disease progression.
Addressing Drug Resistance Mechanisms in Therapeutic Applications
A major obstacle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. nih.gov A primary mechanism for MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as cellular pumps that actively eject therapeutic agents from the cell, reducing their intracellular concentration to sub-therapeutic levels. nih.govnih.govmdpi.com
The acridone scaffold has emerged as a promising framework for developing agents that can circumvent or reverse MDR. researchgate.netnih.gov Research has shown that certain acridone derivatives can inhibit the function of P-gp, thereby restoring the sensitivity of resistant cancer cells to conventional chemotherapeutics. researchgate.netnih.gov
Future strategies in this area focus on:
Designing Dual-Action Agents : Creating single molecules that both exert direct cytotoxicity and inhibit MDR mechanisms. Studies have shown that some acridone derivatives can intercalate with DNA, initiate oxidative stress, and bind to P-gp. amsterdamumc.nl
Optimizing P-gp Inhibition : A number of acridone-4-carboxamides have been synthesized that are potent MDR modulators, proving to be orders of magnitude more active than the benchmark inhibitor verapamil. nih.gov
Mechanistic Insights via Molecular Modeling : Computational docking studies are being used to understand how acridone derivatives bind to resistance-conferring proteins like P-gp and multidrug resistance-associated protein (MRP). This knowledge helps in designing new derivatives with improved binding affinity and inhibitory activity. amsterdamumc.nl
By specifically targeting the molecular machinery of drug resistance, this compound-based agents could be developed as adjuvants to existing chemotherapy regimens or as standalone drugs capable of treating resistant tumors.
Preclinical and Clinical Translation Potentials for Specific Disease Indications (e.g., Anticancer, Antiviral)
The therapeutic potential of the acridone scaffold has been demonstrated in preclinical models across several disease indications, most notably in oncology and virology.
Anticancer Potential: The planar structure of the acridone ring allows it to intercalate into DNA, a mechanism that forms the basis of its anticancer activity. nih.gov Derivatives have been developed to act on a variety of therapeutically proven molecular targets. nih.gov Preclinical studies have demonstrated potent activity in numerous cancer cell lines.
| Acridone Derivative Class | Target/Mechanism | Cancer Cell Lines | Reported Activity |
| 9-Aminoacridine derivatives | DNA Intercalation | Lung (A-549), Cervical (HeLa) | CTC₅₀ = 18.75 µg/ml (A-549), 13.75 µg/ml (HeLa) |
| Acridone-1,2,3 triazole hybrids | Topoisomerase II Inhibition | Breast (MCF-7) | IC₅₀ = 11.0 µM nih.gov |
| N10-substituted acridone-2-carboxamides | AKT Kinase Inhibition | Breast (MCF-7, MDA-MB-231) | IC₅₀ = 4.72 µM (MCF-7), 5.53 µM (MDA-MB-231) nih.gov |
| Cationic acridone derivatives | G-quadruplex Stabilization | Pancreatic (PanC-1, MIA PaCa-2) | Demonstrated cytotoxicity and cell cycle effects rsc.org |
The strong preclinical data, including activity against triple-negative breast cancer and other aggressive cancers, provides a solid rationale for advancing lead compounds toward clinical trials. nih.gov
Antiviral Potential: The acridone framework is also recognized for its antiviral properties. nih.gov A notable example is 10-carboxymethyl-9-acridanone, which has demonstrated a broad spectrum of antiviral activity in vivo. In mouse models, it provided significant protection against lethal infections from a range of viruses, including Herpes simplex virus, coxsackie B1 virus, Semliki forest virus, and Western equine encephalitis virus. nih.gov The mechanism of action appears to be related to the induction of an interferon-like substance. nih.gov This ability to stimulate an innate immune response suggests potential applications as a broad-spectrum antiviral agent, a critical need in an era of emerging viral threats.
Investigation of Pharmacokinetics, Metabolism, and Toxicity Profiles for Clinical Feasibility
For any promising compound to become a clinically successful drug, it must possess a suitable pharmacokinetic profile, including appropriate absorption, distribution, metabolism, and excretion (ADME) properties, as well as an acceptable toxicity profile. A significant focus of future research will be the comprehensive evaluation of these characteristics for lead this compound derivatives.
Early-stage assessment of these properties is increasingly performed using in silico computational models. These studies can predict key parameters such as oral bioavailability, blood-brain barrier penetration, and potential interactions with metabolic enzymes like the cytochrome P450 (CYP) family. nih.govsciforum.net For example, in silico ADME screening of 3-phenyl-9-aminoacridone derivatives has been used to identify compounds with properties similar to established drugs like etoposide. scirp.org
Experimental studies are essential to validate these predictions. In vitro metabolism studies using liver microsomes or cytosolic fractions can identify metabolic pathways and the enzymes involved. Research on a related acridine carboxamide antitumor agent revealed that it is efficiently oxidized to its corresponding 9-acridone derivative by hepatic cytosolic fractions, with aldehyde oxidase identified as the likely catalyzing enzyme. nih.gov Understanding these metabolic pathways is crucial, as they can affect a drug's efficacy and potential for drug-drug interactions. A comprehensive toxicity assessment, including cytotoxicity assays on non-cancerous cell lines and, eventually, in vivo animal studies, will be required to establish a therapeutic window and ensure the safety of these agents for human use.
Development as Molecular Probes or Imaging Agents in Biological Systems
Beyond their therapeutic applications, the inherent photophysical properties of the acridone scaffold make it an attractive candidate for the development of molecular probes and imaging agents. The rigid, planar structure and conjugated π-system can give rise to fluorescence, which can be harnessed for biological imaging. nih.govmdpi.com
Recent research has demonstrated the versatility of acridone derivatives in this field:
Cell Imaging : Surfactant-like acridone derivatives have been synthesized that exhibit aggregation-induced emission (AIE). These compounds are non-fluorescent in aqueous solutions but emit a strong orange light upon self-assembly after being taken up by cells, allowing for clear cellular imaging and traceability. mdpi.com
Ion Sensing : A hybrid molecule combining coumarin (B35378) and acridone has been developed as a highly sensitive and selective fluorescent probe for ferric ions (Fe³⁺). This probe has been successfully used to detect changes in intracellular iron levels in living cells and in zebrafish, demonstrating its potential for studying metal ion biology. mdpi.com
In Vivo Tumor Imaging : The acridone core has been labeled with radioisotopes for use in nuclear imaging techniques. An ¹⁸F-labeled acridone analogue was developed for positron emission tomography (PET) imaging of the STING protein, which is important in the tumor microenvironment. acs.org Similarly, radioiodinated acridine derivatives have been explored for in vivo imaging of prion deposits in the brain via single-photon emission computed tomography (SPECT). nih.gov
These examples highlight the potential to develop this compound-based agents not only as treatments but also as sophisticated tools to visualize and study complex biological processes in real-time, from the subcellular level to whole organisms.
Conclusion
Summary of Key Research Advances on 4-Chloroacridin-9(10H)-one and its Related Acridone (B373769) Scaffolds
Research into the acridone scaffold has yielded significant advancements, particularly in the realm of oncology. The planar nature of the acridone ring system allows it to intercalate with DNA, a property that has been extensively exploited in the design of anticancer agents. nih.govnih.gov Numerous studies have demonstrated that substitutions on the acridone core can modulate this DNA-binding affinity and influence cytotoxic activity. nih.govresearchgate.net For instance, the introduction of halogen atoms, such as chlorine, has been explored to enhance the therapeutic potential of various heterocyclic compounds. While specific research on this compound is limited, studies on polyhalogenated acridone derivatives have shown potent antitumor activity. rsc.org
Key advances in the broader acridone field include:
Synthesis: The development and refinement of synthetic methodologies, such as the Ullmann condensation and Jourdan-Ullmann-Goldberg synthesis, have provided robust routes to the acridone core. drugfuture.comwikipedia.orgwikipedia.org These methods allow for the introduction of a wide array of substituents, enabling the creation of diverse chemical libraries for biological screening.
Biological Activity: Acridone derivatives have been shown to exhibit a wide spectrum of biological activities beyond their anticancer properties, including potential applications as antimicrobial and anti-inflammatory agents. researchgate.netnih.gov
Structure-Activity Relationships (SAR): Extensive SAR studies on various acridone derivatives have provided valuable insights into the chemical features required for specific biological activities. nih.govresearchgate.netacs.org These studies guide the rational design of new and more potent therapeutic candidates.
Unanswered Questions and Persistent Challenges in the Field of Acridone Research
Despite the progress, several challenges and unanswered questions remain in the field of acridone research:
Specificity and Selectivity: A primary challenge is the development of acridone derivatives with high specificity for their biological targets. While many acridones exhibit potent activity, they can also suffer from off-target effects, leading to toxicity. The precise influence of substituents, such as a chlorine atom at the 4-position, on target selectivity is an area that requires further investigation.
Drug Resistance: As with many anticancer agents, the development of drug resistance is a significant hurdle. Understanding the mechanisms by which cancer cells develop resistance to acridone-based therapies is crucial for designing next-generation drugs that can overcome this challenge.
Bioavailability and Pharmacokinetics: The often-planar and rigid structure of acridones can lead to poor aqueous solubility and unfavorable pharmacokinetic profiles. Optimizing these properties without compromising biological activity is a key challenge for medicinal chemists.
Data Gaps for Specific Analogs: The case of this compound highlights a significant information gap for many specific acridone derivatives. A systematic evaluation of a broader range of substituted acridones is needed to fully map the chemical space and uncover novel therapeutic leads.
Long-Term Research Outlook and Potential Impact on Drug Discovery and Development
The future of acridone research appears promising, with several avenues for further exploration that could have a significant impact on drug discovery and development. The acridone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov
Future research will likely focus on:
Targeted Therapies: The development of acridone derivatives that are conjugated to targeting moieties, such as antibodies or peptides, could lead to more selective and effective cancer therapies with reduced side effects.
Combination Therapies: Investigating the synergistic effects of acridone-based drugs with other established therapeutic agents could provide new treatment strategies for a variety of diseases.
Advanced Scaffolding: The use of the acridone scaffold as a platform for the development of novel biomaterials and diagnostics is an emerging area of research with significant potential. nih.govmdpi.com
Computational Modeling: The use of in silico methods to predict the biological activity and pharmacokinetic properties of novel acridone derivatives will accelerate the drug discovery process and reduce the reliance on expensive and time-consuming experimental screening.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Chloroacridin-9(10H)-one with high purity?
The synthesis typically involves chlorination of the acridine core. Key steps include:
- Nitration/Chlorination : Sequential nitration and chlorination under controlled temperatures (e.g., 0–5°C for nitration, 60–80°C for chlorination) to introduce functional groups .
- Purification : Column chromatography or recrystallization to isolate the product.
- Characterization : Confirm structure via H/C NMR, mass spectrometry (MS), and elemental analysis. For purity, use HPLC with UV detection .
Q. How does the planar structure of this compound influence its biological interactions?
The planar acridine backbone enables intercalation into DNA base pairs, disrupting replication and transcription. This interaction is critical for its anticancer and antimicrobial activity, as demonstrated in studies using fluorescence quenching assays and molecular docking .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.5–8.5 ppm).
- FTIR : Identifies carbonyl (C=O) stretches near 1670 cm and C-Cl bonds at 600–800 cm .
- UV-Vis : Absorbance maxima in the 350–400 nm range confirm π→π* transitions .
Advanced Research Questions
Q. How can conflicting data on DNA binding affinity be resolved in studies of this compound?
Discrepancies may arise from solvent polarity, ionic strength, or competing interactions. To resolve:
- Use isothermal titration calorimetry (ITC) for direct measurement of binding thermodynamics.
- Validate via surface plasmon resonance (SPR) to quantify kinetic parameters (e.g., ) .
Q. What strategies optimize substituent effects to enhance the compound’s bioactivity?
- Electron-withdrawing groups : Chloro and nitro substituents increase DNA binding by enhancing π-stacking and electrostatic interactions .
- Positioning : Substituents at positions 2 and 4 improve intercalation efficiency. Compare analogues via SAR studies using cytotoxicity assays (e.g., IC values against HeLa cells) .
Q. How do thermodynamic properties (e.g., melting point, lattice enthalpy) affect formulation stability?
- Melting point : Determined via DSC (reported range: 250–300°C). Higher values correlate with crystalline stability .
- Lattice enthalpy : Calculated using Born-Haber cycles; critical for predicting solubility and polymorph transitions .
Q. What computational methods validate the compound’s mechanism as a photosystem II (PSII) inhibitor?
- Molecular docking : Simulate binding to the D1 protein in PSII (PDB ID: 3WU2). Focus on interactions with Tyr and His residues .
- DFT calculations : Analyze electron distribution to predict redox activity and herbicidal potency .
Methodological Guidance
Q. How to design experiments assessing the environmental impact of this compound as a herbicide?
- Soil adsorption studies : Use batch equilibrium methods with varying pH and organic matter content.
- Photodegradation : Exclude to UV light (λ = 254 nm) and monitor degradation via LC-MS .
Q. What analytical workflows resolve synthetic byproducts in this compound preparation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
